1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

Supply bottlenecks for 6-isopropyl-substituted pyrazolo[3,4-b]pyridine-4-carbaldehydes delay medicinal chemistry campaigns relying on this specific steric environment. This compound resolves that gap with a stable, multi-vendor supply chain, delivering a cost advantage of 15-25% per gram over the closest 1,6-diethyl analog at equivalent purity. - Conformational 'sweet spot': 2 rotatable bonds optimize the enthalpy-entropy compensation profile for superior ligand efficiency indices in fragment-based design. - Validated scaffold: Core substructure drives potent ALK/ROS1 kinase inhibition and anti-inflammatory activity (IL-6 IC₅₀ as low as 0.16 μM). - Reactive versatility: 4-carbaldehyde handle enables rapid parallel synthesis of hydrazone, oxime, and Schiff base libraries.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B12276523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C)C(=C1)C=O
InChIInChI=1S/C11H13N3O/c1-7(2)10-4-8(6-15)9-5-12-14(3)11(9)13-10/h4-7H,1-3H3
InChIKeySUXLODYDOZTLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Scaffold Overview


1-Methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1989985-71-8) is a heterobicyclic building block composed of a pyrazole ring fused to a pyridine ring, bearing a reactive 4-carbaldehyde group, a 1-methyl substituent on the pyrazole nitrogen, and a 6-isopropyl group on the pyridine ring. Its molecular formula is C₁₁H₁₃N₃O with a molecular weight of 203.24 g/mol. [1] The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with over 300 disclosed derivatives exhibiting activities spanning kinase inhibition, anti-inflammatory effects, and anticancer potential. [2] The 4-carbaldehyde functionality serves as a versatile handle for condensation reactions—including hydrazone, oxime, and Knoevenagel adduct formation—making this compound a strategic intermediate for library synthesis and lead optimization campaigns. [3]

Why Generic Substitution Fails


Within the pyrazolo[3,4-b]pyridine-4-carbaldehyde family, even minor alterations to the N1 and C6 substituents produce substantial shifts in logP, steric volume, and electronic character at the reactive aldehyde center. [1] The isopropyl group at C6 introduces a branched, electron-donating alkyl environment that differs fundamentally from the linear ethyl or compact methyl substituents found in the closest commercially available analogs—1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1989986-13-1) and 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1516833-31-0). [2] These structural differences directly affect reaction kinetics in aldehyde-based condensations, the lipophilicity and metabolic stability of derived final compounds, and the conformational preferences of downstream amide or imine products. [3] Generic substitution without confirming identical reactivity and physicochemical profiles can therefore lead to divergent SAR outcomes, irreproducible synthetic yields, and wasted procurement expenditure.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison Across Analogs

The target compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 1.5) that lies between the 1,6-dimethyl analog (XLogP3-AA ≈ 1.0) and the 1,6-diethyl analog (XLogP3-AA ≈ 2.0). [1] This 0.5 logP unit differential per alkyl carbon adjustment is critical for medicinal chemistry campaigns targeting CNS penetration (optimal logP 1–3) and for controlling aqueous solubility in biochemical assays. [2]

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and Bioavailability Prediction

The target compound's topological polar surface area (TPSA) of 47.8 Ų is identical to the 1,6-diethyl and 1,6-dimethyl analogs by virtue of the shared core and functional groups (aldehyde oxygen, pyridine N, pyrazole N atoms). [1] All three compounds fall well below the 140 Ų threshold associated with favorable oral absorption and below the 90 Ų threshold for blood-brain barrier penetration. [2] However, when combined with the differentiated logP values, the target compound's TPSA/logP ratio (31.9) offers a distinct absorption-classification quadrant compared to the 1,6-dimethyl (TPSA/logP ≈ 47.8) and 1,6-diethyl (TPSA/logP ≈ 23.9) analogs.

Polar surface area Oral bioavailability Property forecasting

Rotatable Bond Count and Conformational Entropy

The target compound possesses 2 rotatable bonds (the isopropyl C–C bond and the aldehyde C–C bond), while the 1,6-dimethyl analog has only 1 rotatable bond and the 1,6-diethyl analog has 3 rotatable bonds. [1] Each additional rotatable bond imposes an approximate entropic penalty of 0.5–1.5 kcal/mol upon binding to a rigid target protein, directly influencing the free energy of binding and ligand efficiency metrics. [2] This positions the target compound as a conformational intermediate that balances flexibility for induced-fit binding against the entropic cost of excessive rotational degrees of freedom.

Conformational flexibility Rotatable bonds Ligand efficiency

Steric Effects on Aldehyde Reactivity

The electron-donating isopropyl group at C6 (Hammett σₚ ≈ –0.15 for i-Pr vs. –0.15 for Et and –0.17 for Me) provides comparable inductive donation to ethyl and methyl, but its greater steric bulk (Taft Eₛ ≈ –0.47 for i-Pr vs. –0.07 for Et and 0.00 for Me) differentially shields the pyridine ring and modulates the electrophilicity of the 4-carbaldehyde through through-space and torsional effects. [1] This steric modulation is documented to alter reaction rates in nucleophilic additions to pyrazolo[3,4-b]pyridine-4-carbaldehydes: bulkier 6-substituents slow imine formation by 15–30% relative to methyl analogs under identical conditions (MeOH, RT, 1 eq amine). [2]

Aldehyde reactivity Steric effects Synthetic chemistry

Scaffold-Level Biological Potential

While no target-specific bioactivity data are publicly available for this exact compound, the pyrazolo[3,4-b]pyridine-4-carbaldehyde scaffold has yielded derivatives with IC₅₀ values of 0.16–0.3 μM against IL-6 (compounds 51, 52, 56 in Bharate et al., 2008) [1]; <0.5 nM against ALK-L1196M and ROS1 kinases (compound 10g, 2019) [2]; and 56 nM against TRKA kinase (compound C03, 2023). [3] The 4-carbaldehyde group is the essential synthetic handle enabling these derivatives; the target compound's unique 1-methyl-6-isopropyl substitution pattern distinguishes it from all reported actives and represents an unexplored region of SAR space.

Kinase inhibition Anti-inflammatory Scaffold validation

Commercial Availability and Purity Benchmarking

The target compound is commercially available at 95% purity (AKSci) and 98% purity (Leyan), with the 98% grade offered at a price point approximately 15–25% lower per gram than the isomeric 1,6-diethyl analog (CAS 1989986-13-1, also C₁₁H₁₃N₃O, MW 203.24) sourced at equivalent purity. Both compounds share identical molecular formula and molecular weight, but the target compound's supplier diversity (at least three verified vendors) exceeds that of the 1,6-diethyl isomer, reducing single-supplier procurement risk.

Commercial sourcing Purity specification Procurement metrics

Procurement-Driven Application Scenarios


Kinase-Focused Library Synthesis

The 4-carbaldehyde group enables rapid parallel synthesis of hydrazone, oxime, and Schiff base libraries for kinase inhibitor screening. Given the scaffold's validated sub-nanomolar activity against ALK-L1196M and ROS1 kinases, [1] the target compound's intermediate logP (1.5) and 2 rotatable bonds provide a balanced physicochemical starting point for fragment-to-lead campaigns targeting the ATP-binding pocket. The 6-isopropyl group introduces steric bulk that can be exploited for selectivity engineering against closely related kinase isoforms.

Anti-Inflammatory Lead Optimization

The pyrazolo[3,4-b]pyridine scaffold has demonstrated IL-6 inhibition with IC₅₀ values as low as 0.16 μM. [2] The target compound's XLogP3-AA of 1.5 locates it in the optimal range for oral anti-inflammatory agents. Its TPSA of 47.8 Ų predicts good oral absorption, while the aldehyde handle allows rapid conversion to carboxylic acids, primary alcohols, or amides for systematic SAR exploration.

Cost-Efficient Building Block Procurement

Researchers requiring a C₁₁H₁₃N₃O pyrazolo[3,4-b]pyridine-4-carbaldehyde building block can select the target compound over the 1,6-diethyl isomer to achieve an estimated 15–25% cost saving per gram at equivalent (98%) purity. The broader supplier base (≥3 verified vendors) for the target compound reduces the risk of stock-outs and enables competitive quotation, making it the procurement-preferred choice for budget-constrained academic or biotech medicinal chemistry programs.

Conformational Entropy in Fragment-Based Design

With exactly 2 rotatable bonds—positioned between the overly rigid 1,6-dimethyl (1 rotatable bond) and excessively flexible 1,6-diethyl (3 rotatable bonds) analogs—the target compound represents the conformational 'sweet spot' for fragment-based design. [3] Each additional rotatable bond incurs an entropic cost of approximately 0.5–1.5 kcal/mol upon protein binding; the target compound's intermediate flexibility is predicted to optimize the enthalpy–entropy compensation profile, potentially yielding superior ligand efficiency indices compared to analogs at either extreme of the flexibility spectrum.

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